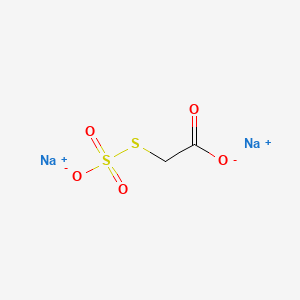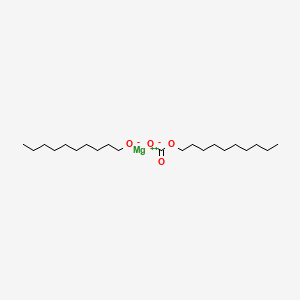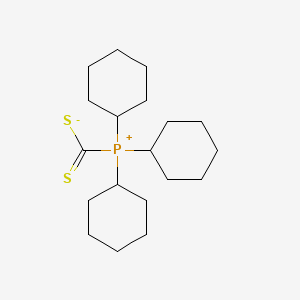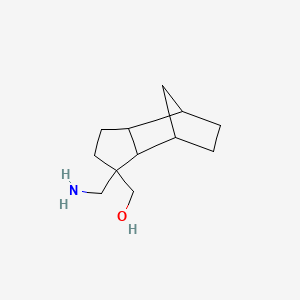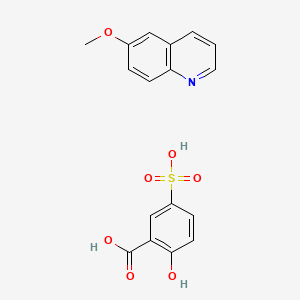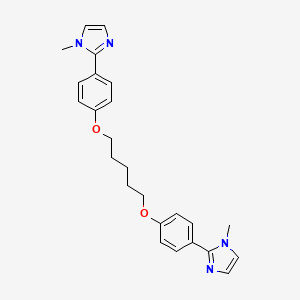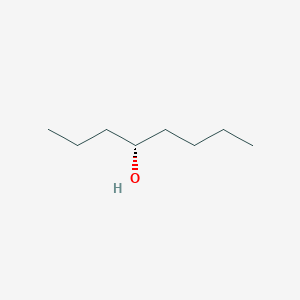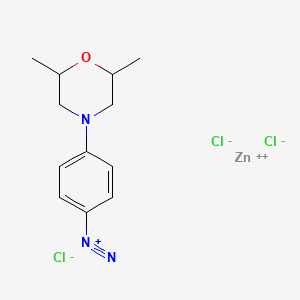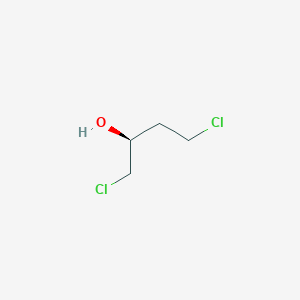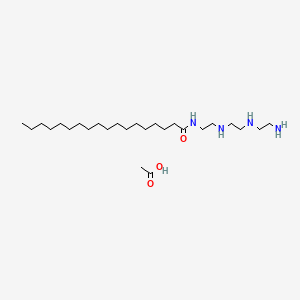
1,2-(Methylene-d2-dioxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-(Methylene-d2-dioxy)benzene, also known as 1,3-Benzodioxole, is an organic compound with the formula C7H6O2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. This compound is a colorless liquid and is found in various bioactive compounds, including pesticides and pharmaceuticals .
Méthodes De Préparation
1,2-(Methylene-d2-dioxy)benzene can be synthesized from catechol with disubstituted halomethanes. The reaction involves the methylenation of catechols, which can be carried out in aprotic polar solvents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
1,2-(Methylene-d2-dioxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxoles .
Applications De Recherche Scientifique
1,2-(Methylene-d2-dioxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-(Methylene-d2-dioxy)benzene involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. This inhibition can lead to increased bioavailability and prolonged effects of certain drugs .
Comparaison Avec Des Composés Similaires
1,2-(Methylene-d2-dioxy)benzene is similar to other methylenedioxy compounds such as:
- 1,4-Benzodioxine
- Safrole
- Piperonal
Compared to these compounds, this compound is unique due to its specific structure and reactivity. It is more commonly used in the synthesis of bioactive compounds and has a broader range of applications in various fields .
Propriétés
Numéro CAS |
14049-42-4 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
124.13 g/mol |
Nom IUPAC |
2,2-dideuterio-1,3-benzodioxole |
InChI |
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2/i5D2 |
Clé InChI |
FTNJQNQLEGKTGD-BFWBPSQCSA-N |
SMILES isomérique |
[2H]C1(OC2=CC=CC=C2O1)[2H] |
SMILES canonique |
C1OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


